1-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]ethanone is an organic compound that features a boronic ester group and a trifluoromethyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]ethanone typically involves the reaction of a boronic ester with a trifluoromethylated aromatic compound. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between the boronic ester and the aromatic halide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds with nucleophiles replacing the trifluoromethyl group.
Scientific Research Applications
1-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]ethanone has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]ethanone exerts its effects involves interactions with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the trifluoromethyl group and has different reactivity and applications.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar boronic ester structure but without the aromatic and trifluoromethyl groups.
Uniqueness
1-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]ethanone is unique due to the combination of the boronic ester and trifluoromethyl groups, which impart distinct reactivity and properties. This makes it valuable in applications requiring specific interactions and stability .
Properties
Molecular Formula |
C15H18BF3O3 |
---|---|
Molecular Weight |
314.11 g/mol |
IUPAC Name |
1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C15H18BF3O3/c1-9(20)11-7-6-10(15(17,18)19)8-12(11)16-21-13(2,3)14(4,5)22-16/h6-8H,1-5H3 |
InChI Key |
PFZLAKJJJSUSNL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.